

BODIPY FL C12: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Bodipy FL C12*

Cat. No.: *B15600025*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **BODIPY FL C12**, a fluorescent fatty acid analog, in fluorescence microscopy. These guidelines are intended to assist researchers in visualizing and quantifying fatty acid uptake and lipid metabolism in various cell types.

Introduction

BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic fluorescent probe commonly used to study fatty acid metabolism and lipid distribution within cells. Its bright green fluorescence, high quantum yield, and relative insensitivity to environmental polarity make it an excellent tool for live-cell imaging. This analog is readily taken up by cells and incorporated into neutral lipids and phospholipids, allowing for the visualization of lipid droplets and other lipid-rich structures.

Quantitative Data Summary

The optimal concentration of **BODIPY FL C12** can vary depending on the cell type, experimental goals, and imaging modality. The following tables summarize recommended

starting concentrations for various applications.

Table 1: Recommended Working Concentrations for General Fluorescence Microscopy

Application	Cell Type	Recommended Concentration Range (μM)	Incubation Time (minutes)
Live Cell Imaging	Various cell lines	0.1 - 5 μM ^[1]	15 - 30 ^[1]
Fixed Cell Staining	Various cell lines	0.5 - 5 μM ^[1]	20 - 60 ^[1]
Lipid Droplet Staining	Adipocytes, various cell lines	0.5 - 2 μM ^[2]	15 - 30 ^[2]
Fatty Acid Uptake Assays	3T3-L1 adipocytes	2 μM ^[3]	1 - 60 ^[3]
Super-Resolution Microscopy (SMLM)	Yeast, U2OS cells	25 - 100 nM	10

Table 2: Recommended Concentrations for Specific Cell Types

Cell Type	Application	Recommended Concentration (μM)
Cell Cultures/Cell Lines	Live-cell dynamics and quantitative analysis	0.1 - 2 ^[1]
Fixed Cells	Stable labeling of membranes and organelles	0.5 - 5 ^[1]
Tissue Sections	Uniform staining (e.g., liver, brain)	1 - 10 ^[1]

Experimental Protocols

Preparation of BODIPY FL C12 Stock and Working Solutions

Materials:

- **BODIPY FL C12** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Protocol:

- **Stock Solution Preparation:** Dissolve 1 mg of **BODIPY FL C12** in 382 μL of DMSO to create a 10 mM stock solution.[4]
- **Storage:** Store the stock solution at -20°C or -80°C , protected from light. Avoid repeated freeze-thaw cycles.[4]
- **Working Solution Preparation:** On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration (refer to Tables 1 and 2).[4] For example, to make a 2 μM working solution from a 10 mM stock, dilute the stock solution 1:5000 in your chosen buffer.

Protocol for Staining Live Adherent Cells

Materials:

- Adherent cells cultured on sterile coverslips or in imaging-compatible plates
- **BODIPY FL C12** working solution
- PBS or Hank's Balanced Salt Solution (HBSS)[2]
- Serum-free cell culture medium

Protocol:

- **Cell Preparation:** Culture adherent cells to 70-80% confluency.[1]
- **Washing:** Gently wash the cells twice with warm PBS or HBSS to remove residual culture medium.[2]

- Staining: Add the pre-warmed **BODIPY FL C12** working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[1]
- Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.[1]
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/517 nm).[5]

Protocol for Staining Fixed Adherent Cells

Materials:

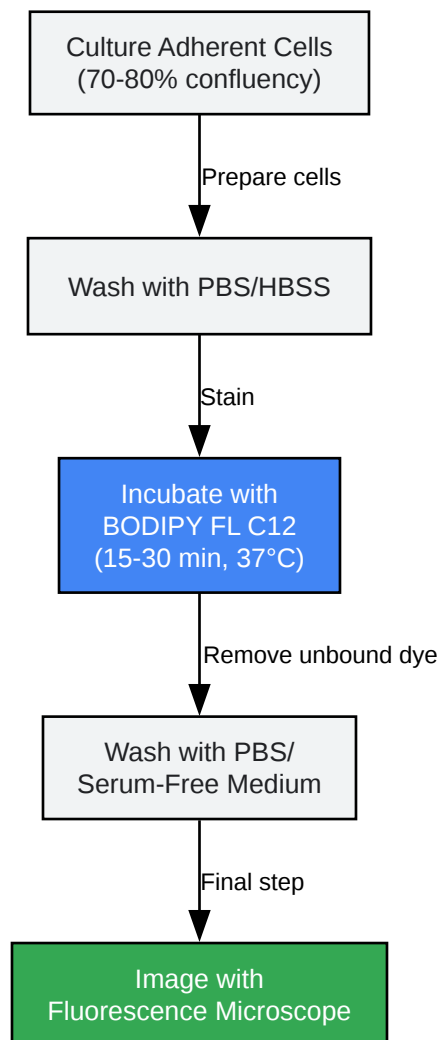
- Adherent cells cultured on sterile coverslips
- 4% Paraformaldehyde (PFA) in PBS
- **BODIPY FL C12** working solution
- PBS
- Antifade mounting medium

Protocol:

- Cell Preparation: Culture adherent cells to the desired confluency.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
- Washing: Wash the cells two to three times with PBS to remove residual fixative.[1]
- Staining: Add the **BODIPY FL C12** working solution and incubate for 20-60 minutes at room temperature, protected from light.[1]
- Washing: Wash the cells two to three times with PBS.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
- Imaging: Image the cells using a confocal or widefield fluorescence microscope.

Visualizations

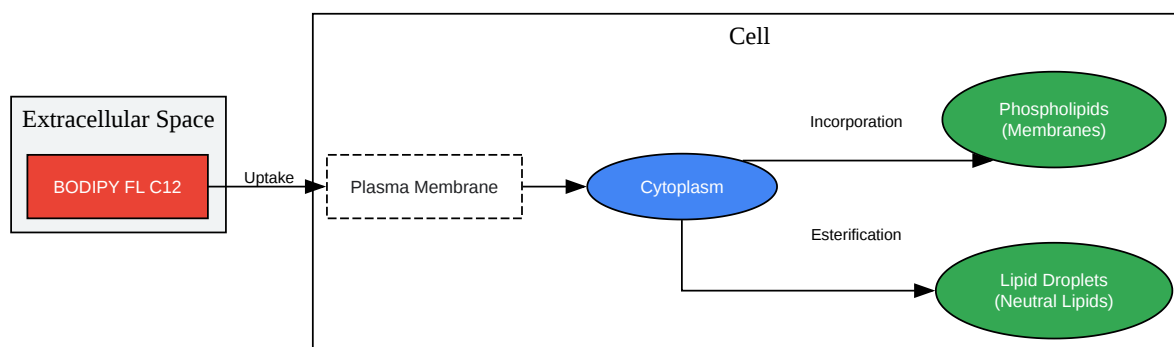
Experimental Workflow for Live Cell Staining



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Caption: Workflow for staining live adherent cells with **BODIPY FL C12**.

Cellular Uptake and Processing of BODIPY FL C12



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Caption: Cellular pathway of **BODIPY FL C12** uptake and metabolism.

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